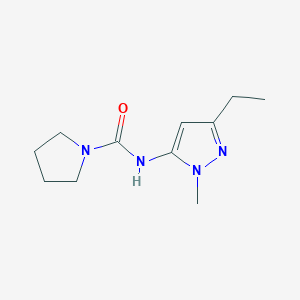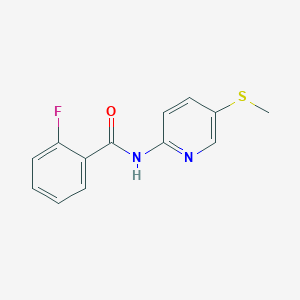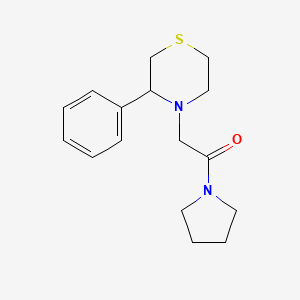![molecular formula C20H23NO3 B7594316 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide, also known as OXA-23, is a broad-spectrum antibiotic that belongs to the carbapenem family. Carbapenems are beta-lactam antibiotics that are used to treat serious infections caused by gram-negative bacteria. OXA-23 is a relatively new carbapenem that has gained attention due to its effectiveness against multidrug-resistant bacteria.
Wirkmechanismus
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall and eventual bacterial death.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been shown to have low toxicity and minimal side effects in animal studies. It has a high affinity for PBPs and a low affinity for human proteins, which minimizes the risk of off-target effects. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has also been shown to have a long half-life, which allows for less frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has several advantages for lab experiments. It has a broad spectrum of activity against gram-negative bacteria, which makes it useful for studying bacterial resistance mechanisms. It also has a low risk of toxicity and minimal side effects in animal studies. However, 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide is not effective against gram-positive bacteria and has limited activity against certain strains of gram-negative bacteria, such as those that produce metallo-beta-lactamases.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide. One area of research is the development of new carbapenems that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the mechanism of bacterial resistance to 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide and the development of strategies to overcome this resistance. Additionally, the use of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide in combination with other antibiotics is an area of research that may lead to more effective treatment options for bacterial infections.
Synthesemethoden
The synthesis of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide involves the reaction of 2-(3-hydroxyphenyl) acetamide with oxan-4-yl(phenyl)methyl bromide in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-8-4-5-15(13-18)14-19(23)21-20(16-6-2-1-3-7-16)17-9-11-24-12-10-17/h1-8,13,17,20,22H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBOVKHORECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)



![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)




![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)